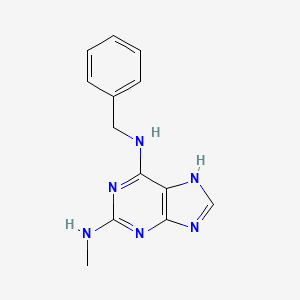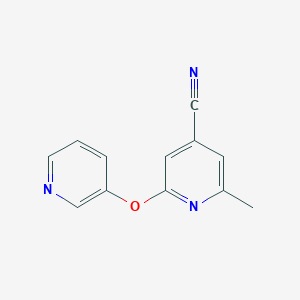
2-Methyl-6-pyridin-3-yloxypyridine-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-6-pyridin-3-yloxypyridine-4-carbonitrile is a chemical compound that has been found to have potential applications in scientific research. This compound is of interest to researchers due to its unique chemical properties and potential therapeutic benefits. In
Wirkmechanismus
The mechanism of action of 2-Methyl-6-pyridin-3-yloxypyridine-4-carbonitrile involves the inhibition of the enzyme cGAS. This enzyme is responsible for detecting viral DNA in infected cells and initiating the immune response. Inhibition of cGAS by 2-Methyl-6-pyridin-3-yloxypyridine-4-carbonitrile prevents the activation of the immune response and reduces the production of type I interferons.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Methyl-6-pyridin-3-yloxypyridine-4-carbonitrile are still being studied. However, it has been shown that this compound can inhibit the activity of cGAS and reduce the production of type I interferons. This suggests that 2-Methyl-6-pyridin-3-yloxypyridine-4-carbonitrile may have potential therapeutic applications in the treatment of viral infections.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-Methyl-6-pyridin-3-yloxypyridine-4-carbonitrile in lab experiments is its ability to inhibit the activity of cGAS. This can be useful in studying the immune response to viral infections and developing new treatments for viral diseases. However, one limitation of using this compound is the potential for off-target effects. Further research is needed to determine the specificity of 2-Methyl-6-pyridin-3-yloxypyridine-4-carbonitrile for cGAS inhibition.
Zukünftige Richtungen
There are several future directions for research on 2-Methyl-6-pyridin-3-yloxypyridine-4-carbonitrile. These include:
1. Further studies on the specificity of 2-Methyl-6-pyridin-3-yloxypyridine-4-carbonitrile for cGAS inhibition.
2. Investigation of the potential therapeutic applications of 2-Methyl-6-pyridin-3-yloxypyridine-4-carbonitrile in the treatment of viral infections.
3. Development of new compounds based on the structure of 2-Methyl-6-pyridin-3-yloxypyridine-4-carbonitrile with improved specificity and potency for cGAS inhibition.
4. Investigation of the potential use of 2-Methyl-6-pyridin-3-yloxypyridine-4-carbonitrile in combination with other drugs for the treatment of viral infections.
Conclusion:
In conclusion, 2-Methyl-6-pyridin-3-yloxypyridine-4-carbonitrile is a chemical compound that has potential applications in scientific research. This compound has been found to inhibit the activity of cGAS and reduce the production of type I interferons, suggesting that it may have potential therapeutic applications in the treatment of viral infections. Further research is needed to determine the specificity and potency of 2-Methyl-6-pyridin-3-yloxypyridine-4-carbonitrile for cGAS inhibition and to develop new compounds based on its structure.
Synthesemethoden
The synthesis of 2-Methyl-6-pyridin-3-yloxypyridine-4-carbonitrile involves the reaction of 2-methyl-6-pyridin-3-yloxypyridine with cyanogen bromide. The reaction is carried out in anhydrous acetonitrile at room temperature under nitrogen gas. The resulting product is purified by column chromatography to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
2-Methyl-6-pyridin-3-yloxypyridine-4-carbonitrile has potential applications in scientific research due to its ability to act as a potent inhibitor of certain enzymes. This compound has been shown to inhibit the activity of the enzyme cGAS, which is involved in the immune response to viral infections. Inhibition of cGAS by 2-Methyl-6-pyridin-3-yloxypyridine-4-carbonitrile has been found to reduce the production of type I interferons, which are important mediators of the immune response. This suggests that 2-Methyl-6-pyridin-3-yloxypyridine-4-carbonitrile may have potential therapeutic applications in the treatment of viral infections.
Eigenschaften
IUPAC Name |
2-methyl-6-pyridin-3-yloxypyridine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O/c1-9-5-10(7-13)6-12(15-9)16-11-3-2-4-14-8-11/h2-6,8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLVDLEDJVXIUDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)OC2=CN=CC=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

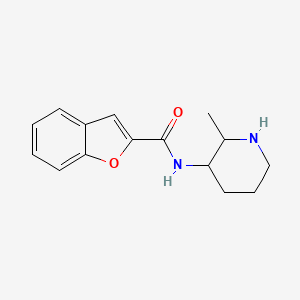
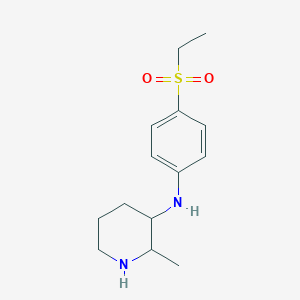
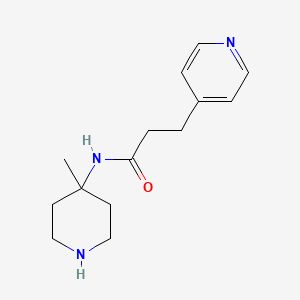
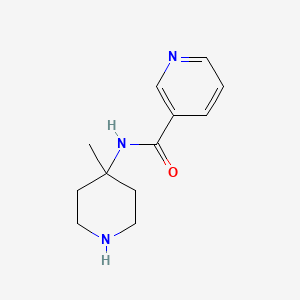
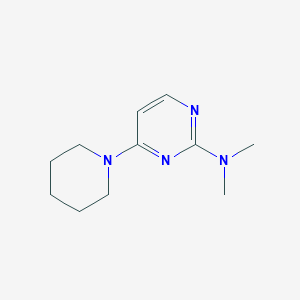
![3-(4-fluorophenyl)-N-[(3-methylpyridin-4-yl)methyl]cyclobutan-1-amine](/img/structure/B6645601.png)
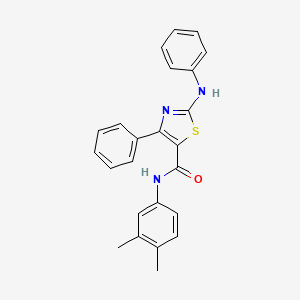
![5-chloro-2-(ethylamino)-N-[(3-methylpyridin-4-yl)methyl]benzamide](/img/structure/B6645613.png)
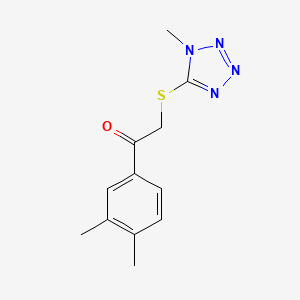
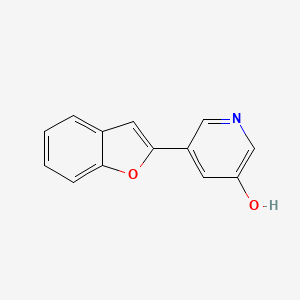
![N-[[1-(2-hydroxyethyl)cyclopropyl]methyl]cyclopropanesulfonamide](/img/structure/B6645635.png)
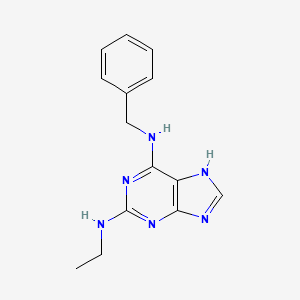
![[4-[(4,5-Dimethyl-1,3-thiazol-2-yl)methyl]-6,6-dimethylmorpholin-2-yl]methanol](/img/structure/B6645663.png)
